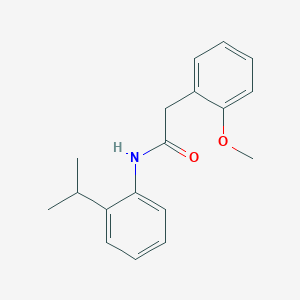

N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step organic reactions, including acetylation, esterification, and amidation processes. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, yielding the product after recrystallization (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques like X-ray crystallography, NMR, and LC-MS. For example, the crystal structure of an analogous compound crystallizes in the orthorhombic system, showcasing intermolecular and intramolecular hydrogen bonds that contribute to its stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, such as hydrolysis, silylation, and hydrogenation, which modify their chemical properties for potential applications. Silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, for example, leads to the formation of silaheterocyclic compounds, demonstrating the versatility of acetamide derivatives in chemical synthesis (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined experimentally and contribute to the understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of acetamide derivatives in pharmaceutical and materials science. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide demonstrates the potential of acetamide derivatives in the synthesis of industrially relevant compounds (Zhang Qun-feng, 2008).

Applications De Recherche Scientifique

Analgesic Properties and Crystal Structure : N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a compound similar in structure to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, was studied for its crystal structure and potential analgesic properties. The unique conformation of its vanilloid, amide, and dimethylphenyl groups was highlighted, which might contribute to its analgesic effects (Park, Lee, Kim, & Park, 1995).

Structural Aspects and Properties in Salt and Inclusion Compounds : Research on amide-containing isoquinoline derivatives, which are structurally related to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, demonstrated unique gel formation and crystalline salt properties when treated with various acids. These findings have implications for developing new materials and chemical applications (Karmakar, Sarma, & Baruah, 2007).

Anticancer Drug Synthesis and Molecular Docking Analysis : A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares a similar structure, revealed its potential as an anticancer drug. The compound targets the VEGFr receptor, and its crystal structure exhibits significant intermolecular hydrogen bonding, suggesting possible therapeutic applications (Sharma et al., 2018).

Bioactive Conversion and Metabolism : Acetaminophen, which is structurally related to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, is metabolized to form bioactive compounds in the nervous system. This metabolism involves conjugation with arachidonic acid and could inform the understanding of similar compounds' metabolic pathways (Högestätt et al., 2005).

Green Synthesis of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to the compound , is an important intermediate in azo disperse dyes production. Research into its green synthesis using a novel Pd/C catalyst indicates the compound's relevance in eco-friendly industrial applications (Zhang Qun-feng, 2008).

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-N-(2-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13(2)15-9-5-6-10-16(15)19-18(20)12-14-8-4-7-11-17(14)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAJMTZEZNRWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)